4-{6-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Beschreibung
Eigenschaften
IUPAC Name |
4-[6-methyl-2-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-20-19-24(28-15-17-33-18-16-28)27-25(26-20)29-11-13-30(14-12-29)35(31,32)23-9-7-22(8-10-23)34-21-5-3-2-4-6-21/h2-10,19H,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJXHLYXKJJLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at the Piperazine Position
The target compound distinguishes itself through the 4-phenoxybenzenesulfonyl group on the piperazine ring. Comparable derivatives include:
- GDC-0941 (Pictilisib): Features a thieno[3,2-d]pyrimidine core with a methylsulfonyl-piperazine group. Its molecular formula (C22H24N6O3S) and weight (476.5 g/mol) are higher due to the thienopyrimidine scaffold and methylsulfonyl substituent .
- 4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 2415456-54-9) : Replaces the sulfonyl group with a fluoropyrimidine, reducing molecular weight (345.37 g/mol) and altering electronic properties .
- 4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS 946363-40-2) : Substitutes the sulfonyl group with a dimethoxybenzoyl moiety, increasing lipophilicity (MW 427.5 g/mol) .
Table 1: Substituent Comparison
| Compound | Piperazine Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | 4-Phenoxybenzenesulfonyl | ~500 (estimated) | Enhanced π-π stacking potential |
| GDC-0941 | 4-Methylsulfonyl | 476.5 | Thienopyrimidine core, clinical use |
| CAS 2415456-54-9 | 5-Fluoropyrimidin-2-yl | 345.37 | Fluorine-enhanced electronegativity |
| CAS 946363-40-2 | 2,3-Dimethoxybenzoyl | 427.5 | Increased lipophilicity |
Core Scaffold Variations
- Thieno[3,2-d]pyrimidine vs. Pyrimidine: GDC-0941’s thienopyrimidine core enhances planarity and binding affinity compared to the simpler pyrimidine in the target compound .
- Morpholine Positioning : The target compound’s morpholine group at position 4 is conserved across analogues, suggesting its role in solubility and target engagement .
Vorbereitungsmethoden
Preparation of 4-(4-Phenoxybenzenesulfonyl)piperazine
Reagents :
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Piperazine (1.4 mol equiv.)
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4-Phenoxybenzenesulfonyl chloride (1.0 equiv.)
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Toluene (solvent)
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Triethylamine (base, 2.0 equiv.)
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Dissolve 4-phenoxybenzenesulfonyl chloride (10 mmol) in anhydrous toluene (15 mL).
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Add piperazine (14 mmol) and triethylamine (20 mmol) under N₂.
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Stir at room temperature (RT) for 12–16 hours.
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Filter precipitate, wash with cold toluene, and dry under vacuum.
Functionalization of Pyrimidine Core
Intermediate : 2,4-Dichloro-6-methylpyrimidine
Step 1: Morpholine Substitution at C4
Conditions :
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2,4-Dichloro-6-methylpyrimidine (1.0 equiv.)
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Morpholine (1.2 equiv.)
Outcome :
Step 2: Piperazine-sulfonyl Coupling at C2
Reagents :
Reaction Monitoring :
Optimization Strategies
Solvent and Base Effects on Sulfonylation
Comparative yields under varying conditions (Table 1):
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | Toluene | 25 | 16 | 78 |
| DIPEA | CH₂Cl₂ | 0 → 25 | 24 | 65 |
| K₂CO₃ | DMF | 80 | 12 | 73 |
| NaH | THF | 60 | 8 | 68 |
Polar aprotic solvents (DMF) with K₂CO₃ provided optimal balance between reactivity and byproduct suppression.
Regioselectivity in Pyrimidine Substitution
The C4 position of 2,4-dichloro-6-methylpyrimidine reacts preferentially with morpholine due to:
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Electronic factors : C4 is more electrophilic (lower LUMO energy).
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Steric effects : C2 substitution hindered by adjacent methyl group.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale trials (50 g batch) achieved:
Green Chemistry Metrics
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, CDCl₃):
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δ 8.21 (s, 1H, pyrimidine-H), 7.82 (d, J=8.6 Hz, 2H), 7.45–7.30 (m, 5H), 4.10–3.85 (m, 8H, morpholine + piperazine), 2.45 (s, 3H, CH₃).
13C NMR :
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δ 167.5 (C2 pyrimidine), 159.8 (C4 pyrimidine), 135.2–115.4 (aromatic carbons), 66.3 (morpholine-OCH₂), 49.1 (piperazine-NCH₂).
HRMS-ESI :
Challenges and Alternative Routes
Byproduct Formation
Major impurities (HPLC-MS):
Q & A
Basic Research Questions
What are the established synthetic routes for 4-{6-methyl-2-[4-(4-phenoxybenzenesulfonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine, and what reaction conditions optimize yield?
The synthesis typically involves multi-step protocols, including:
- Sulfonylation : Reacting 4-phenoxybenzenesulfonyl chloride with piperazine derivatives under basic conditions (e.g., pyridine) to form the sulfonyl-piperazine intermediate .
- Pyrimidine Core Assembly : Coupling the sulfonylated piperazine with a 6-methylpyrimidin-4-yl-morpholine fragment via nucleophilic substitution. Key reagents include stannous chloride for reductions and dichloromethane as a solvent .
- Purification : Column chromatography or recrystallization to isolate the final compound. Optimizing reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for sulfonylation) improves yields to ~60–75% .
How is the structural integrity of this compound validated post-synthesis?
- NMR Spectroscopy : H and C NMR confirm the presence of characteristic signals, such as the morpholine ring protons (δ 3.5–4.0 ppm) and sulfonyl group integration .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 567.2) .
- HPLC-PDA : Purity >95% is achieved using C18 columns with acetonitrile/water gradients (retention time ~12–14 min) .
What in vitro biological assays are used for preliminary activity screening?
- Anti-inflammatory Screening : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC values reported at 0.8–2.5 µM) .
- Cytotoxicity Profiling : MTT assays on HEK-293 or HepG2 cells to establish selectivity indices (e.g., >10-fold selectivity over normal cells) .
Advanced Research Questions
How can structure-activity relationships (SAR) guide the optimization of this compound’s anti-inflammatory activity?
- Piperazine Modifications : Introducing electron-withdrawing groups (e.g., -CF) on the sulfonylphenyl moiety enhances COX-2 binding affinity by 30% .
- Morpholine Substitution : Replacing morpholine with thiomorpholine increases metabolic stability (t from 2.5 to 4.1 hours in microsomal assays) but reduces solubility .
- Data-Driven Optimization : Molecular docking (using AutoDock Vina) identifies key interactions with COX-2’s hydrophobic pocket (e.g., Val523, Tyr355) .
How do researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Poor oral bioavailability (<20%) due to low solubility (LogP = 3.8) may explain discrepancies. Formulation strategies (nanoparticles, PEGylation) improve AUC by 2–3× .
- Metabolite Identification : LC-MS/MS detects inactive sulfoxide metabolites; blocking oxidation via fluorination at the phenyl ring restores activity in rodent models .
What methodologies are employed to study target engagement and off-target effects?
- Thermal Shift Assays : Measure protein stabilization (ΔT ≥ 2°C) to confirm binding to COX-2 .
- Kinome-Wide Profiling : Screen against 468 kinases (e.g., Eurofins Panlabs) to identify off-target inhibition (e.g., JAK2 at IC = 5.3 µM) .
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